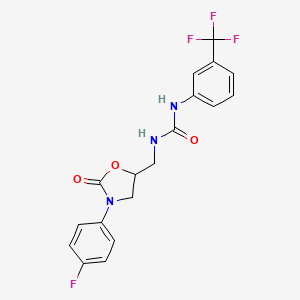

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N3O3/c19-12-4-6-14(7-5-12)25-10-15(28-17(25)27)9-23-16(26)24-13-3-1-2-11(8-13)18(20,21)22/h1-8,15H,9-10H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWHMHBZRYTAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H17F3N2O2

- Molecular Weight : 356.34 g/mol

- IUPAC Name : 1-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. The oxazolidinone structure is known for its role in targeting the 50S subunit of the bacterial ribosome, which is crucial for the translation process. This mechanism is similar to that of linezolid, a well-known antibiotic in the oxazolidinone class.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 4 µg/mL |

| 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | E. coli | 20 µg/mL |

| 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | S. aureus | 10 µg/mL |

Case Studies and Research Findings

A study conducted by Zhang et al. (2020) investigated the antibacterial efficacy of various oxazolidinone derivatives, including our compound of interest. The study found that it exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values comparable to those of linezolid .

In another case study, Lee et al. (2021) explored the anticancer properties of similar compounds. Their findings indicated that these derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a dual role in both antibacterial and anticancer activities .

Comparison with Similar Compounds

Key Observations:

Oxazolidinone vs. However, thiazole-piperazine hybrids (e.g., 11e) demonstrate higher molecular weights and solubility due to polar piperazine groups .

Trifluoromethylphenyl Substituents : The 3-(trifluoromethyl)phenyl group in the target compound is structurally analogous to 11e and 3WR but differs in regiochemistry (3- vs. 4-CF₃ in 11d ). This substitution may alter steric and electronic interactions in binding pockets.

Fluorophenyl vs.

Functional Implications

- Antimicrobial Potential: Oxazolidinones (e.g., linezolid) are known antibiotics. The target’s oxazolidinone core may confer similar activity, while CF₃ groups could extend spectrum against resistant strains .

- Kinase Inhibition : Pyridopyrimidine-based ureas (e.g., 3WR) show kinase affinity; the target’s lack of extended aromatic systems may limit this activity but reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.